molecular formula C26H40NOPS B13654741 (R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13654741
M. Wt: 445.6 g/mol
InChI Key: DDRKSUSIFOAIHS-ZCQJSQKNSA-N
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Description

®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes include:

    Formation of the Phosphanyl Group: This step often involves the use of di-tert-butylphosphine and a suitable aryl halide under palladium-catalyzed coupling conditions.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.

    Formation of the Sulfinamide Group: This step involves the reaction of a suitable amine with a sulfinyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a ligand in asymmetric catalysis and organometallic chemistry.

    Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with various molecular targets and pathways. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(p-tolyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(m-tolyl)methyl)-2-methylpropane-2-sulfinamide

Uniqueness

The unique combination of phosphanyl, tolyl, and sulfinamide groups in ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds.

Properties

Molecular Formula

C26H40NOPS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(R)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NOPS/c1-19-15-11-12-16-20(19)23(27-30(28)26(8,9)10)21-17-13-14-18-22(21)29(24(2,3)4)25(5,6)7/h11-18,23,27H,1-10H3/t23-,30?/m1/s1

InChI Key

DDRKSUSIFOAIHS-ZCQJSQKNSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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